molecular formula C8H13NaO3 B2847722 Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate CAS No. 2174002-66-3

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Cat. No.: B2847722
CAS No.: 2174002-66-3
M. Wt: 180.179
InChI Key: UNWJRNGPDUUPAW-UHFFFAOYSA-M
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Description

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a chemical compound with the molecular formula C8H13NaO3 It is a sodium salt derivative of a cyclopentyl acetate, featuring a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate typically involves the reaction of cyclopentanol with acetic acid to form cyclopentyl acetate, followed by the introduction of a hydroxymethyl group. This can be achieved through a series of reactions including esterification and subsequent functional group modifications. The final step involves the neutralization of the resulting acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification and neutralization steps. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-[1-(carboxymethyl)cyclopentyl]acetate.

    Reduction: Formation of 2-[1-(hydroxymethyl)cyclopentyl]ethanol.

    Substitution: Formation of various substituted cyclopentyl acetates.

Scientific Research Applications

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The acetate group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-[1-(hydroxymethyl)cyclohexyl]acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Sodium 2-[1-(hydroxymethyl)cyclopropyl]acetate: Similar structure but with a cyclopropane ring.

Uniqueness

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its intermediate ring size (cyclopentane) provides a balance between stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3.Na/c9-6-8(5-7(10)11)3-1-2-4-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJRNGPDUUPAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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